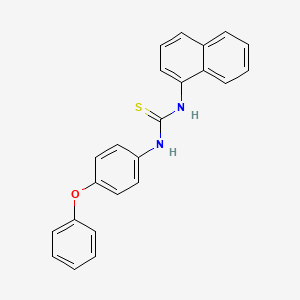

![molecular formula C17H17NO B4621799 9-[2-(烯丙氧基)乙基]-9H-咔唑](/img/structure/B4621799.png)

9-[2-(烯丙氧基)乙基]-9H-咔唑

描述

Synthesis Analysis

The synthesis of carbazole-based monomers, including derivatives similar to 9-[2-(allyloxy)ethyl]-9H-carbazole, involves multi-step chemical reactions. Mustonen, Hukka, and Pakkanen (2000) synthesized a novel carbazole-based monomer, showcasing the intricate process of creating such complex molecules for further application in polymerization studies (Mustonen, Hukka, & Pakkanen, 2000).

Molecular Structure Analysis

Carbazole derivatives exhibit a planar molecular structure, which is crucial for their electronic and optical properties. For instance, the structure of 9-allyl-3,6-dibromo-9H-carbazole was analyzed by Cui, Huang, and Guo (2006), revealing its planarity and the specific orientation of its substituents (Cui, Huang, & Guo, 2006).

Chemical Reactions and Properties

The chemical reactions involving carbazole derivatives can lead to the formation of polymers and copolymers with specific properties. For example, the copolymerization of a carbazole-based monomer with ethylene was explored by Mustonen et al. (2000), illustrating the compound's reactivity and potential for creating materials with desired characteristics (Mustonen, Hukka, & Pakkanen, 2000).

Physical Properties Analysis

The physical properties of carbazole derivatives, such as their thermal stability and glass-transition temperatures, are of significant interest. Tomkeviciene, Gražulevičius, and Jankauskas (2008) synthesized a carbazole-based compound, highlighting its high thermal stability and promising characteristics as a hole-transporting material (Tomkeviciene, Gražulevičius, & Jankauskas, 2008).

Chemical Properties Analysis

The chemical properties of 9-[2-(allyloxy)ethyl]-9H-carbazole, such as its electropolymerization behavior and charge-transfer complexation, are crucial for its application in electronics and materials science. Ates, Uludağ, and Karazehir (2012) studied the electropolymerization of carbazole derivatives, providing insight into their capacitive behavior and electrochemical properties (Ates, Uludağ, & Karazehir, 2012).

科学研究应用

电化学和电致变色特性

研究探索了聚咔唑衍生物的电化学和电致变色特性,强调了不同受体基团和共聚合的影响。例如,引入极性不同的受体基团已被证明会显著影响此类化合物的紫外-可见吸收光谱和带隙,从而影响其电致变色行为。电聚合技术能够合成具有明确氧化和还原过程的聚合物薄膜,在氧化时呈现出显著的颜色变化。这些特性表明在电致变色器件和智能窗口中具有潜在的应用 (Bin Hu 等人,2013)。

热响应性质

已经设计了包含 9-(4-乙烯基苄基)-9H-咔唑的荧光热响应共聚物,表现出可调的低临界溶液温度 (LCST)。该特性允许创造对温度变化做出响应的材料,可用于各种应用,包括药物输送系统和响应性涂层 (B. Lessard 等人,2012)。

光折变和发光性质

基于咔唑衍生物的整体光折变分子的合成产生了在可见光区域具有出色透明度和显著光折变效应的材料。此类材料在光学数据存储和全息术中提供了有前景的应用 (Jiwon Sohn 等人,2000)。

材料科学和固态器件

咔唑基材料因其通过烷基链调节的强固态发光和机械致变色性质而被探索。这些性质对于开发发光材料和传感器至关重要,在有机电子和光电器件中具有潜在应用 (彭冲薛等人,2015)。

储氢

9-乙基咔唑在贵金属表面的催化氢化作用的比较研究突出了其作为储氢材料的潜力。这项研究对于开发高效、可持续的储能解决方案至关重要 (K. M. Eblagon 等人,2012)。

属性

IUPAC Name |

9-(2-prop-2-enoxyethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-12-19-13-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10H,1,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSGYGMDUMVYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)

![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)

![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)

![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)

![ethyl 5-[(2-chlorobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate](/img/structure/B4621816.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)